molecular formula C9H8ClNO2 B6150411 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene CAS No. 1017412-00-8

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene

Cat. No.: B6150411
CAS No.: 1017412-00-8
M. Wt: 197.62 g/mol
InChI Key: KZOBNHJOVQNKNI-UHFFFAOYSA-N
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Description

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzene, featuring a chlorine atom, an isocyanate group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-4-methoxy-2-methylbenzene, followed by reduction to form the corresponding amine. This amine can then be converted to the isocyanate using phosgene or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent conversion steps. The reaction conditions often require controlled temperatures, catalysts, and specific solvents to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

    Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

    Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols for substitution and addition reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biological molecules, potentially affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-4-isocyanato-2-methylbenzene
  • 1-chloro-4-methoxy-2-methylbenzene
  • 3-chloro-4-methylphenyl isocyanate

Uniqueness

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene is unique due to the presence of both an isocyanate group and a methoxy group on the benzene ring

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Properties

CAS No.

1017412-00-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene

InChI

InChI=1S/C9H8ClNO2/c1-6-3-8(11-5-12)9(13-2)4-7(6)10/h3-4H,1-2H3

InChI Key

KZOBNHJOVQNKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N=C=O

Purity

95

Origin of Product

United States

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